molecular formula C20H34N2O2 B5499561 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide

3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide

Cat. No. B5499561
M. Wt: 334.5 g/mol
InChI Key: RHUYDJJQIRXAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic derivative of amantadine, which is an antiviral drug. Memantine is used to treat Alzheimer's disease and other neurological disorders.

Mechanism of Action

3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide works by blocking the activity of NMDA receptors, which are involved in the transmission of glutamate. By blocking these receptors, 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide reduces the excessive activation of glutamate, which can lead to neurotoxicity and cell death. This mechanism of action is different from other drugs used to treat Alzheimer's disease, such as acetylcholinesterase inhibitors, which work by increasing the availability of acetylcholine in the brain.
Biochemical and Physiological Effects:
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide has been shown to improve cognitive function and reduce behavioral symptoms in patients with Alzheimer's disease. It has also been shown to improve motor function in patients with Parkinson's disease. In addition, 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide is that it has a relatively low toxicity profile, which makes it a safe drug to use in clinical trials. However, 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide has a short half-life, which means that it needs to be administered multiple times a day to maintain therapeutic levels in the body. In addition, 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide can interact with other drugs, which may limit its use in combination therapies.

Future Directions

There are several areas of research that are currently being explored with 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide. One area is the use of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide in combination with other drugs to treat Alzheimer's disease. Another area is the use of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is ongoing research into the mechanisms of action of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide, which may lead to the development of more effective drugs for the treatment of neurodegenerative diseases.

Synthesis Methods

3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide can be synthesized by reacting 1-adamantanecarboxylic acid with 3-(4-morpholinyl)propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with 3,5-dimethylbenzoyl chloride to yield 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide.

Scientific Research Applications

3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide has been extensively studied for its therapeutic potential in Alzheimer's disease. It is believed to improve cognitive function by regulating the activity of glutamate, which is an important neurotransmitter involved in learning and memory. In addition to Alzheimer's disease, 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide has also been studied for its potential in treating Parkinson's disease, Huntington's disease, and multiple sclerosis.

properties

IUPAC Name

3,5-dimethyl-N-(3-morpholin-4-ylpropyl)adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O2/c1-18-10-16-11-19(2,13-18)15-20(12-16,14-18)17(23)21-4-3-5-22-6-8-24-9-7-22/h16H,3-15H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUYDJJQIRXAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCCCN4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide

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